ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused triazatricyclo core, a 2-nitrobenzoyl substituent at position 6, and a methyl group at position 5. The ethyl carboxylate moiety at position 5 contributes to solubility in polar organic solvents.
Properties
IUPAC Name |
ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O6/c1-3-33-22(30)15-12-14-18(23-17-10-6-7-11-26(17)21(14)29)25(2)19(15)24-20(28)13-8-4-5-9-16(13)27(31)32/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZSDCSFEVCADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core triazatricyclo structure, followed by the introduction of the nitrobenzoyl and ethyl ester groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as substitution and functional group modifications. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways.
Synthetic Routes
The synthesis typically involves multiple steps, including alkylation and condensation reactions. For example, the compound can be synthesized through the reaction of appropriate precursors under controlled conditions to optimize yield and purity.
Biological Research
Pharmaceutical Development
Ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is being investigated for its potential therapeutic effects. Preliminary studies suggest that derivatives of this compound exhibit promising antimicrobial activity , making it a candidate for developing new antibiotics or antifungal agents.
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. This interaction may lead to enzyme inhibition or receptor modulation, influencing cellular signaling and metabolic processes.
Material Science
Advanced Materials Production
The compound's unique properties make it suitable for the development of advanced materials with specific characteristics. It can be utilized in creating polymers or coatings that require particular mechanical or thermal properties.
Environmental Applications
Potential Use in Environmental Chemistry
Given its structural features, there is potential for exploring the compound's applications in environmental chemistry, particularly in the degradation of pollutants or as a catalyst in green chemistry processes.
Case Study 1: Antimicrobial Activity
Research conducted on derivatives of this compound showed significant activity against various microbial strains. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents aimed at resistant strains of bacteria.
Case Study 2: Synthesis and Characterization
A detailed synthesis route was documented where researchers optimized conditions for synthesizing this compound using environmentally friendly solvents and catalysts. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tricyclic Triazatricyclo Derivatives
*XLogP3: Predicts hydrophobicity; higher values indicate greater lipophilicity. ‡Estimated based on nitro group’s contribution compared to methyl/methoxy analogs.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-nitrobenzoyl group in the target compound introduces stronger electron-withdrawing effects compared to the 3-methylbenzoyl () or 2-methylbenzoyl () substituents. This likely increases polarity and may enhance binding to polar biological targets or crystalline lattice stability .
- The methoxypropyl group in provides moderate electron-donating character, reducing XLogP3 (2.7 vs. estimated ~3.1 for the target), suggesting lower lipophilicity .
The methyl group at position 7 in the target compound minimizes steric hindrance, possibly favoring planar conformations critical for π-π interactions .
Hydrogen-Bonding Capacity: The nitro group in the target compound increases hydrogen bond acceptor count (estimated 7 vs.
Biological Activity
Ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a tricyclic structure characterized by a triazine ring system and a nitrobenzoyl substituent. The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Although specific synthesis protocols were not detailed in the available literature, similar compounds have been synthesized through analogous methods involving nitrogen-containing heterocycles .
Antimicrobial Properties
Research indicates that compounds similar to ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Listeria monocytogenes with varying degrees of effectiveness .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 mg/mL |
| Compound B | L. monocytogenes | 0.0625 mg/mL |
| Ethyl Derivative | E. coli | 0.25 mg/mL |
Anticancer Activity
In vitro studies have suggested that triazine-based compounds may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines . The mechanism of action is often attributed to the ability of these compounds to intercalate DNA or disrupt cellular processes.
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl Triazine Derivative | HepG2 | 15 |
| Ethyl Triazine Derivative | MCF7 | 20 |
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various triazine derivatives found that ethyl derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the antibacterial activity and reported a strong correlation between molecular structure and biological activity .
Investigation into Anticancer Properties
Another research effort focused on the anticancer potential of synthesized triazine compounds through MTT assays revealed that certain derivatives could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like doxorubicin . This suggests a promising avenue for further development in cancer therapeutics.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. For example, analogous spirocyclic compounds are synthesized using ketone derivatives (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and aromatic amines under controlled temperatures (60–80°C) in ethanol or toluene . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via melting point analysis, elemental analysis, and IR/UV-Vis spectroscopy are critical for validation .
Q. How can the structural integrity of this compound be confirmed?
X-ray crystallography is the gold standard for resolving complex tricyclic structures, as demonstrated for related ethyl carboxylate derivatives (e.g., space group , lattice parameters ) . Complementary techniques include IR spectroscopy (to identify nitro, carbonyl, and imino groups) and elemental analysis (to verify C/H/N ratios) .
Q. What solvents and conditions optimize its stability during storage?
Stability studies should assess degradation under varying pH, temperature, and light exposure. For similar compounds, accelerated degradation tests in DMSO or ethanol at 4°C (monitored via HPLC) are recommended. Avoid aqueous solutions at high temperatures to prevent hydrolysis of the nitrobenzoyl or ester groups .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be systematically analyzed?
Mechanistic studies using kinetic profiling (e.g., time-resolved NMR or UV-Vis) can identify intermediates. For example, highlights the role of tautomerization in spirocyclic product formation, which can be probed by varying reaction temperatures or catalysts . Computational modeling (DFT) may further elucidate energy barriers for competing pathways .
Q. What strategies resolve discrepancies in reported spectral data for this compound?
Cross-validate data under standardized conditions (e.g., solvent, concentration). For instance, UV-Vis absorption maxima for nitroaromatic derivatives are solvent-dependent; use polar aprotic solvents (e.g., acetonitrile) for consistency. If IR spectra conflict, compare pellet (KBr) vs. ATR methods to rule out matrix effects .
Q. How do substituents influence the compound’s electronic properties and reactivity?
Substituent effects can be studied via Hammett plots or computational electron-density mapping. For example, the electron-withdrawing nitro group in the 2-nitrobenzoyl moiety may reduce electron density at the imino group, altering nucleophilic reactivity. UV-Vis spectroscopy and cyclic voltammetry can quantify these effects experimentally .
Q. What methodologies assess the compound’s potential bioactivity?
Structure-activity relationship (SAR) studies require systematic derivatization (e.g., replacing the nitro group with halogens or methoxy groups) and screening against biological targets. For related tricyclic compounds, in vitro assays (e.g., enzyme inhibition) paired with molecular docking (using crystallographic data) are effective .
Methodological Guidance
- Experimental Design: Link synthesis and characterization to broader theoretical frameworks, such as frontier molecular orbital theory for reactivity predictions or supramolecular chemistry for crystal packing analysis .
- Data Contradictions: Use tiered validation—e.g., replicate spectral data across labs, employ orthogonal techniques (X-ray + NMR), and reference high-purity standards .
- Computational Integration: Combine molecular dynamics simulations with experimental stability data to predict degradation pathways under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
